N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
CAS No.: 18635-05-7
Cat. No.: VC21537763
Molecular Formula: C33H48N2O4S
Molecular Weight: 568.8 g/mol
* For research use only. Not for human or veterinary use.
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid - 18635-05-7](/images/no_structure.jpg)
CAS No. | 18635-05-7 |
---|---|
Molecular Formula | C33H48N2O4S |
Molecular Weight | 568.8 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
Standard InChI Key | ISELHPFGNSKCLX-FERBBOLQSA-N |
Isomeric SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Structural Composition and Classification
N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid represents a sophisticated protected amino acid derivative with multiple functional domains. The compound integrates several key structural elements that define its chemical identity and potential biological activity. The name indicates it contains three primary components: a N-cyclohexylcyclohexanamine group, a (2S)-4-methylsulfanyl-butanoic acid core (related to the amino acid methionine), and a [2-(4-phenylphenyl)propan-2-yloxycarbonylamino] protecting group on the nitrogen.
The (2S) stereochemical designation at the alpha carbon position is particularly significant, as it indicates the molecule maintains the natural L-configuration found in proteinogenic amino acids. This stereochemistry likely plays a crucial role in determining any biological activity, as enzymes and receptors typically demonstrate high stereoselectivity in their interactions. The presence of the methylsulfanyl side chain links this compound structurally to methionine, suggesting potential metabolic relationships with this essential amino acid.
The combination of cyclohexyl groups, aromatic rings, and sulfur-containing moieties creates a complex three-dimensional structure with multiple potential interaction sites. These structural features collectively contribute to the compound's chemical behavior, stability profile, and biological activity potential. The protected nature of the amino group suggests this compound may serve as an intermediate in peptide synthesis or as a specialized reagent in biochemical research.
Comparative Analysis with Related Compounds
Relationship to Methionine Derivatives
The (2S)-4-methylsulfanyl-butanoic acid portion of this compound shares structural similarity with methionine derivatives such as (2S)-4-methylsulfanyl-2-(tetradecanoylamino)butanoic acid (myristoyl methionine). Examining the properties of this related compound provides valuable insights into potential characteristics of our compound of interest.
Table 1: Properties of (2S)-4-methylsulfanyl-2-(tetradecanoylamino)butanoic acid
Property | Value |
---|---|
Molecular Weight | 359.6 g/mol |
XLogP3-AA | 6.4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 17 |
Exact Mass | 359.24941522 Da |
These properties offer baseline information for understanding our compound of interest, though its different protecting groups would modify these values considerably. The lipophilicity (XLogP3-AA) would likely be higher due to the additional cyclohexyl and phenylphenyl groups, potentially affecting membrane permeability and distribution in biological systems .
Comparison with 4-Methylsulfanyl-Butanoic Acid Derivatives
The compound (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBA) shares the methylsulfanyl butanoic acid backbone with our compound of interest. HMTBA is a natural precursor in methionine biosynthesis and has been used extensively as a supplement in animal feeds to boost methionine production, particularly in farmed poultry. Despite its commercial importance, HMTBA presents interesting physical properties, typically existing as "a brown, syrupy, racemic mixture" that resists crystallization .
Research indicates that HMTBA readily forms dimeric and trimeric condensation products, which might suggest similar reactivity patterns for the methylsulfanyl portion of our compound of interest. The tendency toward condensation reactions could have implications for stability, storage, and purification protocols .
Physical and Chemical Properties
Predicted Physical Properties
While direct experimental data for N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid is limited, its structural components suggest several key physical properties:
Table 2: Predicted Physical Properties Based on Structural Components
Property | Predicted Characteristic | Basis for Prediction |
---|---|---|
Solubility | Limited water solubility; Good solubility in organic solvents | Presence of lipophilic groups (cyclohexyl, phenylphenyl) |
Physical State | Likely solid at room temperature | High molecular weight and presence of aromatic groups |
Stability | Moderate to high stability | Protected amino functionality provides resistance to degradation |
Optical Activity | Optically active | Defined (2S) stereocenter |
These predictions are based on general chemical principles and comparison with related compounds containing similar structural elements. The combination of polar (carboxylic acid) and non-polar (cyclohexyl, phenylphenyl) groups suggests amphiphilic behavior that could be relevant for membrane interactions and formulation considerations.
Chemical Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
-
Carboxylic acid group: Capable of esterification, amidation, and salt formation reactions
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Methylsulfanyl group: Susceptible to oxidation to sulfoxides or sulfones under mild oxidizing conditions
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Protected amine: Stable under most conditions but can be deprotected under specific conditions depending on the nature of the protecting group
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Aromatic rings: Capable of electrophilic aromatic substitution reactions
The presence of the methylsulfanyl group is particularly significant, as research on related compounds indicates this moiety can undergo various transformations that may affect stability and reactivity. Studies of HMTBA show that sulfur-containing compounds "readily form dimeric and trimeric condensation products," suggesting potential reactivity patterns for our compound .
Biological Activity and Pharmaceutical Applications
Application Category | Specific Potential | Rationale |
---|---|---|
Enzyme Inhibition | Methionine metabolism enzymes | Structural similarity to methionine |
Peptide Therapeutics | Building block for modified peptides | Protected amino acid structure |
Metabolic Disorders | Treatment of methionine-related disorders | Interaction with methionine pathways |
These potential applications are based on structural analysis and comparisons with related compounds. Further experimental studies would be necessary to confirm these predictions and determine specific activity profiles.
Synthesis and Preparation Methods
Purification Considerations
The purification of this compound would likely present several challenges, particularly due to the reactivity of the methylsulfanyl group. Research on related compounds indicates that 4-methylsulfanyl derivatives can form condensation products, potentially complicating purification efforts .
Chromatographic techniques, particularly reverse-phase HPLC, would likely be necessary for final purification, with careful attention to preventing oxidation of the sulfur moiety during the purification process. The use of antioxidants and inert atmosphere might be required to maintain purity and stereochemical integrity.
Analytical Characterization
Analytical Method | Expected Key Features |
---|---|
NMR Spectroscopy | Characteristic signals for cyclohexyl protons (1.0-2.0 ppm); Aromatic protons (7.0-8.0 ppm); Methyl protons adjacent to sulfur (2.0-2.2 ppm) |
IR Spectroscopy | Carbonyl stretching bands (1700-1750 cm^-1); N-H stretching (3300-3500 cm^-1); Aromatic C=C stretching (1450-1600 cm^-1) |
Mass Spectrometry | Molecular ion peak plus fragmentation patterns characteristic of loss of protecting groups |
UV-Vis Spectroscopy | Absorption maxima associated with phenylphenyl chromophore (approximately 260-280 nm) |
These predictions are based on general principles of spectroscopy and the known behavior of similar functional groups. The complex structure would likely produce rich spectroscopic data useful for structural confirmation and purity assessment.
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